molecular formula C8H9BN2O2 B1390529 3-Methyl-7-azaindole-5-boronic acid CAS No. 1454301-64-4

3-Methyl-7-azaindole-5-boronic acid

Cat. No.: B1390529
CAS No.: 1454301-64-4
M. Wt: 175.98 g/mol
InChI Key: LBJYMXXCGNAOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-azaindole-5-boronic acid is a boronic acid derivative that features a boronic acid group attached to a 7-azaindole ring, which is further substituted with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-azaindole-5-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. For this compound, the starting materials would include a halogenated 3-Methyl-7-azaindole and a boronic acid derivative .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions would be optimized for yield and purity, often involving the use of high-purity reagents, controlled temperatures, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-azaindole-5-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted azaindole derivatives .

Scientific Research Applications

3-Methyl-7-azaindole-5-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-7-azaindole-5-boronic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The boronic acid group can form reversible covalent bonds with nucleophilic residues in the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-azaindole-5-boronic acid is unique due to the presence of both the boronic acid group and the 7-azaindole ring. This combination allows for versatile reactivity and the potential for diverse applications in various fields .

Properties

IUPAC Name

(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJYMXXCGNAOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(NC=C2C)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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